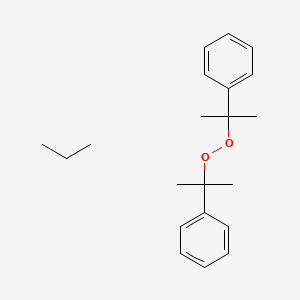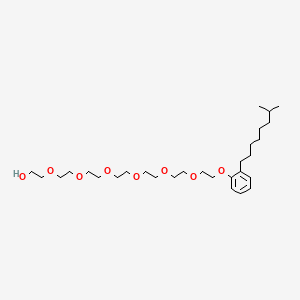
20-(Isononylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
20-(Isononylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol is a complex organic compound known for its unique structure and properties. This compound is characterized by a long chain of ethylene oxide units terminated with an isononylphenoxy group. It is primarily used in various industrial applications due to its surfactant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 20-(Isononylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol typically involves the reaction of isononylphenol with ethylene oxide. The process is carried out under controlled conditions to ensure the formation of the desired product. The reaction is usually catalyzed by a base such as potassium hydroxide or sodium hydroxide. The reaction conditions include a temperature range of 100-150°C and a pressure of 1-2 atmospheres.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This continuous process ensures high efficiency and yield. The reaction is monitored using various analytical techniques to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
20-(Isononylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The phenoxy group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are usually performed under an inert atmosphere to prevent unwanted side reactions.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
20-(Isononylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and products.
Biology: This compound is used in biological research to study the effects of surfactants on cell membranes and protein interactions.
Industry: It is widely used in the production of detergents, emulsifiers, and dispersants due to its excellent surfactant properties.
Mecanismo De Acción
The mechanism of action of 20-(Isononylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. At the molecular level, it interacts with lipid bilayers and proteins, altering their structure and function. This interaction is crucial in its applications in drug delivery and biological research.
Comparación Con Compuestos Similares
Similar Compounds
Nonylphenol Ethoxylates: These compounds have similar structures but differ in the length of the ethylene oxide chain.
Octylphenol Ethoxylates: These are similar but have an octyl group instead of an isononyl group.
Decylphenol Ethoxylates: These compounds have a decyl group and similar ethoxylate chains.
Uniqueness
20-(Isononylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol is unique due to its specific chain length and the presence of the isononyl group. This unique structure imparts specific properties such as higher stability and better surfactant properties compared to other similar compounds.
Propiedades
Número CAS |
65455-69-8 |
|---|---|
Fórmula molecular |
C29H52O8 |
Peso molecular |
528.7 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-(7-methyloctyl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C29H52O8/c1-27(2)9-5-3-4-6-10-28-11-7-8-12-29(28)37-26-25-36-24-23-35-22-21-34-20-19-33-18-17-32-16-15-31-14-13-30/h7-8,11-12,27,30H,3-6,9-10,13-26H2,1-2H3 |
Clave InChI |
GNZROVOUESKWSK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCC1=CC=CC=C1OCCOCCOCCOCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


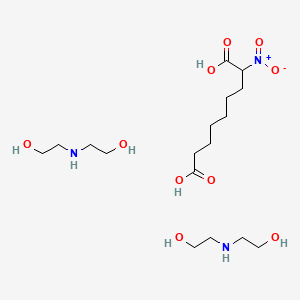
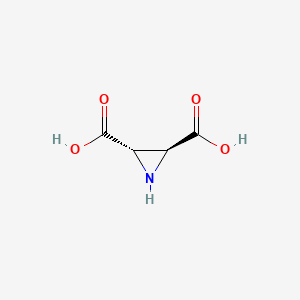

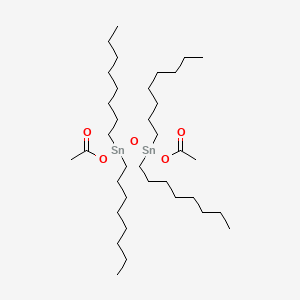
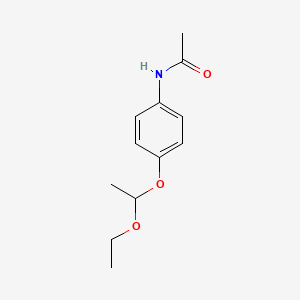

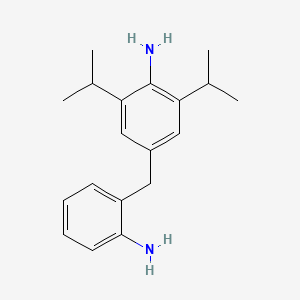


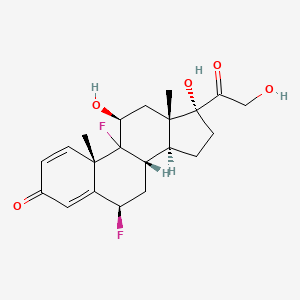
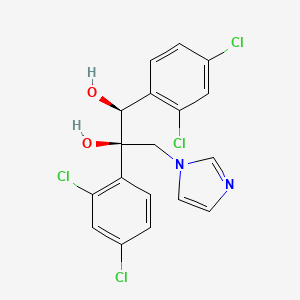
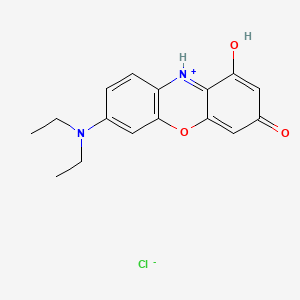
![1-[[2-[(2-Aminoethyl)amino]ethyl]amino]-3-phenoxypropan-2-OL](/img/structure/B12671266.png)
